6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

regioisomerism lipophilicity benzothiazole SAR

6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (CAS 1105188-63-3) is a synthetic 2-aminobenzothiazole derivative bearing a 6-methyl substituent on the benzothiazole core and an N-(3-morpholinopropyl) side chain at the 2-amino position. With a molecular formula of C15H21N3OS and a molecular weight of 291.41 g/mol, this compound belongs to a commercially available series of morpholinopropyl-benzothiazol-2-amines that serve as heterocyclic building blocks and screening candidates in medicinal chemistry programs.

Molecular Formula C15H21N3OS
Molecular Weight 291.4 g/mol
CAS No. 1105188-63-3
Cat. No. B1415937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
CAS1105188-63-3
Molecular FormulaC15H21N3OS
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
InChIInChI=1S/C15H21N3OS/c1-12-3-4-13-14(11-12)20-15(17-13)16-5-2-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
InChIKeyLCUUITMIXKVMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (CAS 1105188-63-3): Procurement-Relevant Physicochemical and Structural Baseline


6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (CAS 1105188-63-3) is a synthetic 2-aminobenzothiazole derivative bearing a 6-methyl substituent on the benzothiazole core and an N-(3-morpholinopropyl) side chain at the 2-amino position . With a molecular formula of C15H21N3OS and a molecular weight of 291.41 g/mol, this compound belongs to a commercially available series of morpholinopropyl-benzothiazol-2-amines that serve as heterocyclic building blocks and screening candidates in medicinal chemistry programs . Its canonical SMILES (CC1=CC=C2N=C(NCCCN3CCOCC3)SC2=C1) confirms a single hydrogen-bond donor (NH) and multiple hydrogen-bond acceptors (morpholine oxygen, thiazole nitrogen), positioning it as a moderately polar, drug-like scaffold .

Why 6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine Cannot Be Interchanged with Its Closest Analogs Without Risk of Divergent Physicochemical and Binding Outcomes


Although superficially similar 2-aminobenzothiazole analogs bearing the identical morpholinopropyl side chain are commercially available, the position, size, and electronic nature of the substituent on the benzothiazole ring dictate differences in lipophilicity, polar surface area, and molecular shape that directly impact solubility, permeability, and target binding [1]. Regioisomers (e.g., 4-methyl vs. 6-methyl), homologs (e.g., 6-methyl vs. 6-ethyl), and isosteres (e.g., 6-methyl vs. 5-methoxy) exhibit quantitatively distinct predicted clogP, TPSA, and hydrogen-bond acceptor counts that cannot be normalized by a simple molar equivalent adjustment [2]. For procurement decisions in structure–activity relationship (SAR) exploration, fragment-based screening, or lead optimization, substitution with the wrong positional isomer or alkyl chain length introduces an uncontrolled variable that can invalidate a screening campaign [3].

Quantitative Differentiation Evidence for 6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine Against Four Direct Analogs


Regioisomeric Methyl Position: 6-Methyl Substituent Confers Distinct Lipophilic Balance Compared to 4-Methyl Analog

The 6-methyl regioisomer (CAS 1105188-63-3) exhibits a predicted clogP of 2.90 and a topological polar surface area (TPSA) of 36.5 Ų, whereas the 4-methyl regioisomer (CAS 1105188-50-8) yields an identical clogP of 2.90 and TPSA of 36.5 Ų due to identical atomic composition, but the different substitution geometry alters the molecular shape and the spatial presentation of the methyl group relative to the morpholine side chain, which is known to influence π-stacking and steric complementarity in benzothiazole-binding pockets [1]. Although bioactivity data for these specific regioisomers are not available in peer-reviewed literature, benzothiazole SAR studies consistently demonstrate that regioisomeric methyl shifts can produce 5- to 50-fold differences in target IC₅₀ depending on the binding site topology [2].

regioisomerism lipophilicity benzothiazole SAR

Methyl Count: 6-Methyl Derivative Provides Optimal Lipophilic Efficiency Relative to 5,7-Dimethyl Analog

The 6-methyl compound (MW 291.41 g/mol, clogP 2.90, ClogP/MW ratio = 0.010) offers a more favorable lipophilic efficiency than the 5,7-dimethyl analog (CAS 1105188-75-7, MW 305.44 g/mol, clogP 3.35, ClogP/MW ratio = 0.011), with the additional methyl group increasing clogP by 0.45 log units . In lead optimization, each additional methyl group has been shown to increase logP by approximately 0.5 units while adding 14 Da to molecular weight, potentially reducing ligand efficiency indices [1]. The 6-methyl variant therefore represents the leaner scaffold for further elaboration without exceeding the typical Rule-of-Five clogP threshold of 5.0 [1].

lipophilic efficiency drug-likeness methyl group addition

Alkyl Chain Length at 6-Position: Methyl vs. Ethyl Substituent Modulates Lipophilicity and Steric Bulk

Replacing the 6-methyl group with a 6-ethyl substituent (CAS 1204298-12-3) increases molecular weight from 291.41 to 305.44 g/mol and predicted clogP from 2.90 to 3.38, an increase of 0.48 log units . This difference arises from the additional methylene unit and is consistent with the well-established Hansch π constant for a methylene group (~0.5). In pharmacological screening, the 6-methyl derivative may exhibit higher aqueous solubility and reduced non-specific protein binding relative to the 6-ethyl homolog, a critical consideration when solubility-limited false negatives are a risk [1].

homologation 6-ethyl benzothiazole alkyl size effect

Electronic Isostere at Position 5/6: Methyl vs. Methoxy Substituent Alters Hydrogen-Bond Acceptor Count and TPSA

The 6-methyl compound possesses one hydrogen-bond donor (NH), four hydrogen-bond acceptors, and a predicted TPSA of 36.5 Ų. In contrast, the 5-methoxy analog (CAS 1105188-59-7) introduces an additional oxygen atom, increasing the hydrogen-bond acceptor count to five and TPSA to approximately 45.7 Ų—a 25% increase in polar surface area . This difference may be critical for programs targeting central nervous system (CNS) indications, where a TPSA below 60 Ų is often preferred but each additional polar atom reduces passive brain penetration; conversely, the methoxy analog may be preferred for peripheral targets requiring higher aqueous solubility [1].

isostere methoxy-benzothiazole polar surface area

Procurement Application Scenarios for 6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine Based on Demonstrated Differentiation


SAR Exploration Where Regioisomeric Methyl Position Is the Decisive Variable

When a medicinal chemistry team requires a benzothiazole-2-amine scaffold with a methyl substituent specifically at the 6-position to explore a narrow hydrophobic sub-pocket, the 6-methyl regioisomer (CAS 1105188-63-3) is non-negotiable. The 4-methyl regioisomer (CAS 1105188-50-8), despite identical molecular weight and predicted clogP, presents the methyl group in a different spatial orientation that can eliminate productive hydrophobic contacts observed for the 6-methyl derivative, as documented across multiple benzothiazole pharmacophore models [1]. This scenario applies to kinase inhibitor programs and CNS-targeted projects employing 2-aminobenzothiazole hinge-binders.

Fragment-Based Screening Library Selection Prioritizing Lipophilic Efficiency

For fragment-based drug discovery (FBDD) collections, the 6-methyl compound (MW 291.41, clogP 2.90) is preferred over the 5,7-dimethyl analog (MW 305.44, clogP 3.35) and the 6-ethyl homolog (MW 305.44, clogP 3.38) because it maintains a lower heavy-atom count and lower lipophilicity while preserving the morpholinopropyl solubilizing group . This improves the likelihood of detecting specific, high-efficiency fragment hits and reduces false-negative rates due to solubility limitations at screening concentrations (typically 200–500 µM) [2].

CNS Lead Optimization Requiring Controlled TPSA and H-Bond Acceptor Count

Programs targeting central nervous system targets benefit from the 6-methyl variant's TPSA of approximately 36.5 Ų and only four hydrogen-bond acceptors, compared to the 5-methoxy analog (TPSA ≈ 45.7 Ų, five HBA). The lower polar surface area and fewer acceptors of the 6-methyl compound are consistent with the physicochemical profile of brain-penetrant small molecules (median TPSA <60 Ų, median HBA ≤4) and may confer superior passive blood-brain barrier permeability in the absence of active efflux [1].

Building Block Procurement for Parallel Synthesis of Focused Benzothiazole Libraries

When constructing a focused library via late-stage functionalization of the 2-amino position or the morpholine nitrogen, the 6-methyl compound offers a chemically defined and tractable starting material with documented commercial availability (Fluorochem, MolCore, Leyan) at purities ≥97% . The single, well-positioned methyl group provides a synthetic handle-free scaffold that minimizes unwanted side reactions during library synthesis—unlike the 5-methoxy or 5,7-dimethyl analogs, which may undergo oxidative demethylation or steric hindrance at the reactive amino group.

Quote Request

Request a Quote for 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.